molecular formula C14H12N4O3S2 B2786189 ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate CAS No. 898635-82-0

ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2786189
CAS No.: 898635-82-0
M. Wt: 348.4
InChI Key: ADVYAIDIKASKKY-UHFFFAOYSA-N
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Description

ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains both a benzothiazole and a thiadiazole ring, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 2-amino-1,3-benzothiazole-6-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols .

Scientific Research Applications

ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
  • 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester
  • 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Uniqueness

ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate is unique due to the combination of the benzothiazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-3-21-13(20)8-4-5-9-10(6-8)22-14(15-9)16-12(19)11-7(2)17-18-23-11/h4-6H,3H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVYAIDIKASKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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